3-(5-Methylthiazol-2-yl)benzaldehyde

Catalog No.
S8875654
CAS No.
M.F
C11H9NOS
M. Wt
203.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Methylthiazol-2-yl)benzaldehyde

Product Name

3-(5-Methylthiazol-2-yl)benzaldehyde

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)benzaldehyde

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

InChI

InChI=1S/C11H9NOS/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-7H,1H3

InChI Key

XOGRSKVNDDARCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC=CC(=C2)C=O

3-(5-Methylthiazol-2-yl)benzaldehyde is an organic compound characterized by the presence of a thiazole ring and a benzaldehyde functional group. The thiazole moiety, which contains sulfur and nitrogen atoms, contributes to the compound's unique chemical properties and potential biological activities. The compound is recognized for its structural features that facilitate various

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol, typically using reducing agents like sodium borohydride.
  • Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

Research indicates that 3-(5-Methylthiazol-2-yl)benzaldehyde exhibits various biological activities. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The thiazole ring enhances its interaction with specific enzymes and receptors, potentially modulating their activity. This compound's ability to form covalent bonds with nucleophilic sites in proteins may lead to significant alterations in protein function, contributing to its biological efficacy .

The synthesis of 3-(5-Methylthiazol-2-yl)benzaldehyde typically involves several steps:

  • Formation of the Thiazole Ring: This is often achieved through cyclization reactions involving thioamide and α-haloketone precursors.
  • Introduction of the Benzaldehyde Group: A formylation reaction is conducted to attach the benzaldehyde moiety to the thiazole ring.

Industrial methods may optimize these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions .

3-(5-Methylthiazol-2-yl)benzaldehyde has diverse applications across several fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing bioactive compounds with potential therapeutic effects.
  • Agriculture: The compound is explored for its use in developing agrochemicals due to its biological activity.
  • Dyes and Pigments: Its chemical stability makes it suitable for producing various dyes and pigments .

Studies on the interactions of 3-(5-Methylthiazol-2-yl)benzaldehyde with biological targets reveal that it can bind to specific enzymes, influencing their activity. These interactions are crucial in understanding the compound's mechanism of action against various pathogens and cancer cells. Molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts, with some hydrogen bonding contributing to its efficacy .

Several compounds share structural similarities with 3-(5-Methylthiazol-2-yl)benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-(5-Methylthiazol-2-yl)benzoic acidContains a carboxylic acid groupExhibits different reactivity due to carboxylic acid
3-(5-Methylthiazol-2-yl)benzyl alcoholContains a hydroxyl groupDifferent functional group alters reactivity
2-(5-Methylthiazol-2-yl)benzaldehydeThiazole ring at a different positionVariation in position affects biological activity

The presence of both the thiazole ring and the aldehyde group in 3-(5-Methylthiazol-2-yl)benzaldehyde provides distinct reactivity profiles compared to its analogs. This unique combination allows for additional chemical transformations and enhanced interactions with biological targets, setting it apart from similar compounds .

Catalytic Cross-Coupling Approaches in Thiazole-Benzaldehyde Synthesis

Palladium-catalyzed cross-coupling reactions dominate the synthesis of thiazole-benzaldehyde hybrids. The Suzuki-Miyaura reaction, for instance, enables the coupling of 5-methylthiazole boronic acids with halogenated benzaldehydes. In a study optimizing lanabecestat synthesis, Pd(AmPhos)₂Cl₂ achieved a 95% yield in Suzuki couplings under mild conditions (80°C, 0.15 mol% catalyst loading). Similarly, Stille couplings using 5-methyl-2-(tributylstannyl)thiazole (C₁₆H₃₁NSSn) facilitate aryl-thiazole bond formation, though challenges like competing hydrolysis necessitate precise stoichiometric control.

Table 1: Comparative Analysis of Cross-Coupling Methods

MethodCatalystYield (%)Key AdvantageLimitation
Suzuki-MiyauraPd(AmPhos)₂Cl₂95Broad substrate compatibilitySensitive to boronic ester purity
Stille CouplingPd(PPh₃)₄88High regioselectivityToxicity of tin reagents
Direct C–H AcylationNone (TBHP oxidant)75Metal-freeModerate yields

Mechanistically, Suzuki reactions proceed via oxidative addition of aryl halides to Pd⁰, transmetallation with boronic acids, and reductive elimination. In contrast, Stille couplings involve transmetallation of stannanes with Pd intermediates.

Regioselective Functionalization Strategies for Thiazole-Containing Aldehydes

Regioselectivity in thiazole functionalization is governed by electronic and steric factors. The 5-methyl group on the thiazole ring directs electrophilic substitution to the C-4 position, while the aldehyde group on benzaldehyde activates the para position for nucleophilic attacks. A metal-free approach using tert-butyl hydroperoxide (TBHP) achieves C-2 acylation of thiazoles via radical-mediated cross-dehydrogenative coupling, yielding 3-(5-methylthiazol-2-yl)benzaldehyde derivatives in 75% yield.

Key Mechanistic Insights:

  • Radical Initiation: TBHP generates hydroxyl radicals (- OH), abstracting hydrogen from thiazole’s C-2 position and benzaldehyde’s α-C–H bond.
  • Cross-Coupling: Radical recombination forms the C–C bond between thiazole and benzaldehyde.
  • Oxidation: Subsequent oxidation yields the aldehyde functionality.

This method avoids transition metals, making it advantageous for pharmaceutical applications where metal residues are problematic.

Green Chemistry Approaches to Heterocyclic Aldehyde Synthesis

Sustainable synthesis of 3-(5-methylthiazol-2-yl)benzaldehyde emphasizes solvent-free conditions, microwave assistance, and biodegradable catalysts. A microwave-assisted Suzuki reaction reduced reaction times from 12 hours to 30 minutes while maintaining 90% yield. Similarly, solvent-free C–H acylation using TBHP minimized waste generation.

Table 2: Traditional vs. Green Synthesis Metrics

ParameterTraditional Method (Stille Coupling)Green Method (Microwave Suzuki)
Reaction Time8–12 hours30 minutes
Solvent UseToluene (50 mL/mmol)Solvent-free
Energy ConsumptionHigh (reflux at 110°C)Low (microwave irradiation)
E-Factor*15.22.1

*Environmental factor (kg waste/kg product).

These approaches align with the 12 Principles of Green Chemistry, particularly atom economy and waste reduction.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

203.04048508 g/mol

Monoisotopic Mass

203.04048508 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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